molecular formula C7H13N3 B1319224 [(1-propyl-1H-pyrazol-3-yl)methyl]amine CAS No. 1006333-47-6

[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No. B1319224
CAS RN: 1006333-47-6
M. Wt: 139.2 g/mol
InChI Key: AXPZHWVYVNNIRF-UHFFFAOYSA-N
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Description

The compound “[(1-propyl-1H-pyrazol-3-yl)methyl]amine” is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Pyrazole synthesis involves a variety of methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceutical agents. Its pyrazole moiety is a common structural component in drugs due to its mimicry of the adenine base in ATP, allowing it to interact with a wide range of enzymes. For instance, it can be used to develop inhibitors for enzymes like kinases, which are pivotal in signaling pathways related to cancer and inflammatory diseases .

Material Science

In material science, (1-Propyl-1H-pyrazol-3-yl)methanamine can serve as a precursor for the creation of novel polymers. These polymers may exhibit unique properties such as enhanced thermal stability or electrical conductivity, making them suitable for applications in electronics or as heat-resistant materials .

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. It can act as a building block for the construction of complex molecules through various reactions, including cycloadditions, nucleophilic substitutions, and cross-coupling reactions. This versatility makes it a staple in synthetic chemistry laboratories .

Catalysis

The nitrogen atoms in the pyrazole ring can coordinate to metal ions, forming part of a catalytic system. Such systems are used in catalytic processes like hydrogenation, oxidation, and C-C bond formation, which are crucial in industrial chemistry for the production of fine chemicals .

Agrochemical Development

Compounds containing the pyrazole ring, such as (1-Propyl-1H-pyrazol-3-yl)methanamine, are explored for their potential use in agrochemicals. They can be modified to create pesticides or herbicides with specific action mechanisms, contributing to more efficient and targeted crop protection strategies .

Biological Probes

Due to its structural specificity, (1-Propyl-1H-pyrazol-3-yl)methanamine can be used to design biological probes. These probes can bind selectively to certain proteins or nucleic acids, aiding in the study of biological processes and the identification of molecular targets for drug development .

Neuroscience Research

Research into neurotransmitter systems can benefit from compounds like (1-Propyl-1H-pyrazol-3-yl)methanamine. It can be used to synthesize analogs of neurotransmitters or to modulate receptors in the brain, providing insights into neurological disorders and potential therapeutic approaches .

Diagnostic Imaging

In diagnostic imaging, (1-Propyl-1H-pyrazol-3-yl)methanamine can be tagged with radioisotopes to create imaging agents. These agents can target specific tissues or pathological sites in the body, enhancing the contrast in imaging techniques like PET or MRI, and improving the accuracy of diagnoses .

properties

IUPAC Name

(1-propylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPZHWVYVNNIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-propyl-1H-pyrazol-3-yl)methyl]amine

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